molecular formula C12H25N3O B14912378 n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide

n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide

Cat. No.: B14912378
M. Wt: 227.35 g/mol
InChI Key: XNXDWHGJVRPAHC-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is an organic compound that features a tert-butyl group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide typically involves the reaction of tert-butylamine with 1-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The tert-butyl group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)ethanol
  • n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)propanoic acid
  • n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)butanamide

Uniqueness

n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, while the piperidine ring contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

N-tert-butyl-2-[(1-methylpiperidin-4-yl)amino]acetamide

InChI

InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-13-10-5-7-15(4)8-6-10/h10,13H,5-9H2,1-4H3,(H,14,16)

InChI Key

XNXDWHGJVRPAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC1CCN(CC1)C

Origin of Product

United States

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